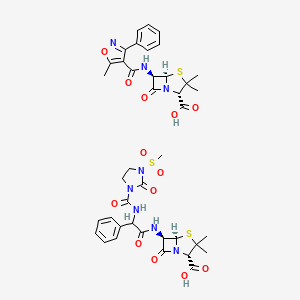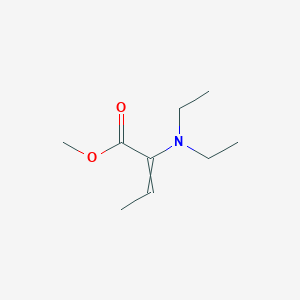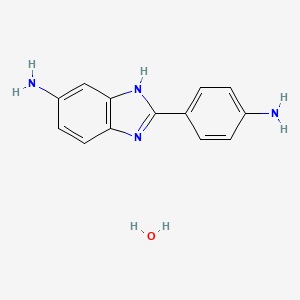
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid under microwave irradiation . This method allows for the efficient formation of the benzimidazole ring structure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(4-aminophenyl)-3H-benzimidazol-5-amine can be achieved through a polymerization-induced self-assembly method. This involves the use of 2-(4-aminophenyl)-5-aminobenzimidazole as a monomer in the polymerization of poly(p-phenylene terephthalamide) to produce high-performance nanofibers . This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)-3H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted benzimidazole derivatives. These products are often used as intermediates in further chemical synthesis and applications.
Applications De Recherche Scientifique
2-(4-aminophenyl)-3H-benzimidazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of high-performance nanofibers for applications in materials science.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenyl)-3H-benzimidazol-5-amine involves its interaction with various molecular targets and pathways. In the context of its antimicrobial activity, the compound disrupts bacterial cell membranes, leading to cell lysis and death . For its antitumor activity, the compound is biotransformed by cytochrome P450 enzymes to active metabolites that induce cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
2-(4-aminophenyl)-3H-benzimidazol-5-amine is similar to other compounds such as 2-(4-aminophenyl)benzothiazole and its derivatives. These compounds also exhibit significant biological activity, including antimicrobial and antitumor properties . 2-(4-aminophenyl)-3H-benzimidazol-5-amine is unique in its specific chemical structure, which contributes to its distinct reactivity and applications.
List of Similar Compounds
- 2-(4-aminophenyl)benzothiazole
- 2-(4-amino-3-methylphenyl)benzothiazole
- 2-(4-aminophenyl)benzoxazole
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
65127-94-8 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-3H-benzimidazol-5-amine;hydrate |
InChI |
InChI=1S/C13H12N4.H2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,14-15H2,(H,16,17);1H2 |
Clé InChI |
LVCZSBFDCNDGGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
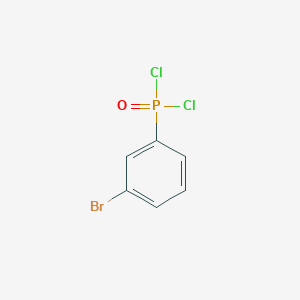
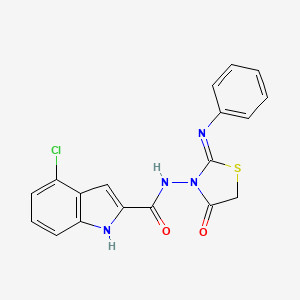
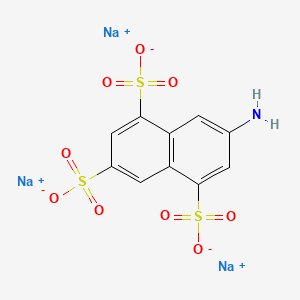
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)

![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

